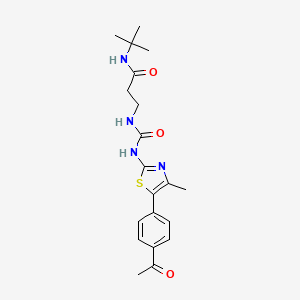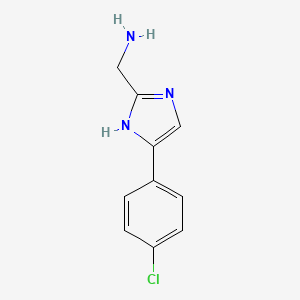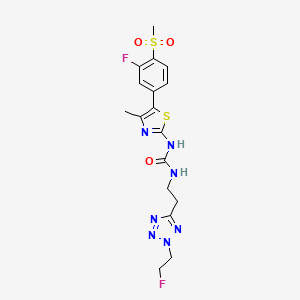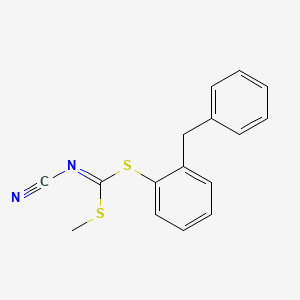
Mito Red
Übersicht
Beschreibung
Mito Red: is a fluorescent dye commonly used in biological research to label and visualize mitochondria in live cells. This compound is particularly valuable for studying mitochondrial function and dynamics due to its ability to selectively accumulate in active mitochondria. This compound is a derivative of rosamine and is known for its bright red fluorescence, making it an excellent tool for imaging applications.
Wissenschaftliche Forschungsanwendungen
Mito Red has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study redox reactions and mitochondrial function.
Biology: Employed in live-cell imaging to visualize and track mitochondrial dynamics and health.
Wirkmechanismus
The primary mechanism of action for Mito Red involves the stimulation of mitochondrial energy production in cells . When our bodies are exposed to red light, it penetrates our skin and gets absorbed by our cells. The red light gives a gentle “wake-up” signal to our mitochondria, making them work better and produce more energy .
Zukünftige Richtungen
Mito Red Light continues to innovate in the field of red light therapy. They have developed the MitoPRO+ series, which incorporates the four most bio-active wavelengths, 630nm / 660nm (Red) and 830nm / 850nm (Near Infrared), aimed at delivering increased light energy at the parts of the spectra, which maximize cytochrome c oxidase activation . This suggests a future direction towards optimizing the effectiveness of red light therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mito Red is synthesized through a series of chemical reactions involving the modification of rosamine derivativesThe reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve the desired level of purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Mito Red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to changes in its fluorescence properties.
Reduction: The compound can also undergo reduction reactions, which may affect its mitochondrial labeling efficiency.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, superoxide radicals.
Reduction Reagents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with altered fluorescence characteristics and mitochondrial targeting abilities .
Vergleich Mit ähnlichen Verbindungen
MitoTracker Red: Another mitochondrial dye with similar properties but different spectral characteristics.
MitoSOX Red: A dye specifically used to detect mitochondrial superoxide production.
MitoTracker Deep Red: A far-red fluorescent dye used for long-term mitochondrial labeling.
Uniqueness: Mito Red is unique in its ability to provide bright red fluorescence and high specificity for active mitochondria. Its chemical structure allows for efficient mitochondrial targeting and retention, making it a valuable tool for various imaging applications. Compared to other similar compounds, this compound offers a balance of brightness, specificity, and stability, making it a preferred choice for many researchers .
Eigenschaften
IUPAC Name |
[6-(diethylamino)-9-[2-(4-methyl-2-oxochromen-7-yl)oxycarbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N2O5.ClH/c1-6-39(7-2)25-14-17-31-33(21-25)44-34-22-26(40(8-3)9-4)15-18-32(34)37(31)29-12-10-11-13-30(29)38(42)43-27-16-19-28-24(5)20-36(41)45-35(28)23-27;/h10-23H,6-9H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSDCPWJRHMSZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5=CC6=C(C=C5)C(=CC(=O)O6)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)

![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)


![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B3182644.png)


![5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)

